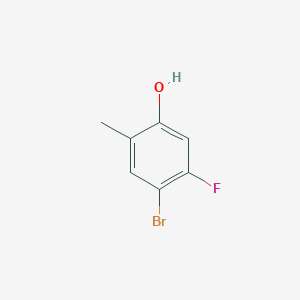

4-Bromo-5-fluoro-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRYKVVPIPGXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600166-21-9 | |

| Record name | 4-bromo-5-fluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Frameworks for Understanding Substituted Phenol Reactivity

Electronic Effects of Halogen and Alkyl Substituents on Phenolic Systems

Substituents on a phenol (B47542) ring alter its electron density distribution through a combination of inductive and resonance effects, which in turn influences properties like acidity and susceptibility to electrophilic attack. vanderbilt.eduwikipedia.org Activating groups increase the electron density, making the compound more reactive towards electrophiles, while deactivating groups withdraw electron density, slowing these reactions. libretexts.orglibretexts.org

The inductive effect (-I effect) is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. quora.com Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. wikipedia.orglibretexts.org This effect stabilizes the phenoxide anion, which forms upon deprotonation of the hydroxyl group, by delocalizing the negative charge. vanderbilt.edu

The strength of the inductive effect correlates with electronegativity. Fluorine is the most electronegative element, followed by chlorine, bromine, and iodine. quora.com Consequently, fluorine exerts a more powerful -I effect than bromine. quora.com In 4-Bromo-5-fluoro-2-methylphenol, both halogen atoms withdraw electron density from the ring, a factor that significantly increases the phenol's acidity compared to unsubstituted phenol. vanderbilt.edu

Table 1: Electronegativity and Inductive Effect of Halogens

| Halogen | Pauling Electronegativity | Inductive Effect Order |

|---|---|---|

| Fluorine (F) | 3.98 | Strongest |

| Chlorine (Cl) | 3.16 | |

| Bromine (Br) | 2.96 | Weaker |

| Iodine (I) | 2.66 | Weakest |

This table illustrates the trend in electronegativity which dictates the strength of the -I effect.

The methyl group (-CH3) attached to the aromatic ring influences reactivity through two primary mechanisms: hyperconjugation and steric effects.

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a sigma (σ) bond (usually C-H or C-C) into an adjacent empty or partially filled p-orbital or a π-orbital. askiitians.com The methyl group is considered electron-donating through hyperconjugation. This effect increases the electron density in the aromatic ring, particularly at the ortho and para positions. stackexchange.com In the case of this compound, the methyl group is ortho to the hydroxyl group. Its electron-donating nature destabilizes the phenoxide anion by intensifying the negative charge, thereby decreasing acidity compared to a non-alkylated analogue. stackexchange.com The stability of carbocations formed during reactions is also influenced by hyperconjugation, with more adjacent C-H bonds providing greater stabilization. askiitians.com

Steric Effects: Steric hindrance refers to the repulsive forces that arise when atoms are forced closer together than their atomic radii allow. askiitians.com The methyl group at the C2 position (ortho to the hydroxyl group) can physically obstruct the approach of reagents to the hydroxyl group or the adjacent C3 position. This can influence reaction rates and the regioselectivity of certain reactions.

Aromaticity and Resonance Phenomena in Phenol Derivatives

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. theorango.com Phenol is more acidic than aliphatic alcohols, like cyclohexanol, because the resulting phenoxide anion is stabilized by resonance. libretexts.org The negative charge on the oxygen atom is delocalized over the aromatic ring, spreading the charge and stabilizing the conjugate base. libretexts.orglibretexts.org

Substituents significantly modify this resonance stabilization:

Electron-withdrawing groups (EWGs) , such as the bromine and fluorine atoms in this compound, further stabilize the phenoxide anion by pulling the delocalized negative charge from the ring. This stabilization is most effective when the EWGs are at the ortho or para positions relative to the hydroxyl group. libretexts.org

Electron-donating groups (EDGs) , like the methyl group, destabilize the phenoxide anion by pushing more electron density into the ring, which repels the delocalized negative charge. stackexchange.com This effect is also most pronounced from the ortho and para positions. stackexchange.com

In this compound, the competing effects are complex. The strong inductive effects of fluorine and bromine enhance acidity by stabilizing the phenoxide ion. Conversely, the hyperconjugation of the ortho-methyl group reduces acidity by destabilizing it. The net effect on the pKa of the molecule is a balance of these opposing influences.

Theoretical Models for Predicting Chemical Behavior and Interactions

Modern computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound.

Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. For substituted phenols, QSPR models have been successfully used to predict acid dissociation constants (pKa). nih.gov These models can use calculated parameters, such as partial atomic charges, to create strong correlations with experimental pKa values. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties like gas-phase bond dissociation enthalpy (BDE) and ionization potentials for phenolic compounds. nih.govacs.org DFT calculations can help determine the relative stability of different conformers, analyze the electronic distribution through Natural Bond Orbital (NBO) analysis, and predict the outcome of chemical reactions. researchgate.net For instance, DFT calculations have shown that for many substituted phenols, the O-H bond dissociation energy, a key parameter in antioxidant activity, can be reliably calculated. acs.org These models can also elucidate how substituents affect the Highest Occupied Molecular Orbital (HOMO), which is crucial for understanding electrophilic aromatic substitution reactions. mdpi.com

Table 2: Key Theoretical Models and Their Applications for Phenols

| Theoretical Model | Application | Predicted Properties |

|---|---|---|

| QSPR | Correlates structure with properties | pKa, Reactivity |

| DFT | Calculates electronic structure and energy | Bond Dissociation Enthalpy (BDE), Ionization Potential, Atomic Charges, Molecular Geometries |

| NBO Analysis | Analyzes orbital interactions and charge distribution | Electron delocalization, Hyperconjugative effects |

This interactive table summarizes common theoretical models used to study substituted phenols.

Synthetic Methodologies and Chemical Transformations of 4 Bromo 5 Fluoro 2 Methylphenol

Strategies for the Direct Synthesis of 4-Bromo-5-fluoro-2-methylphenol

The direct synthesis of this compound can be approached through several strategic routes, primarily involving the selective halogenation of a substituted phenol (B47542) or the formation of the phenol ring from a precursor.

Bromination of Fluorinated Methylphenols

A primary method for synthesizing this compound involves the electrophilic bromination of a fluorinated methylphenol precursor, such as 5-fluoro-2-methylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the incoming electrophile.

One documented approach involves the bromination of 4-fluoro-2-methylphenol (B144770) using N-bromosuccinimide (NBS) as the brominating agent to yield 2-bromo-4-fluoro-6-methylphenol. google.com Another method describes the bromination of 4-fluoro-2-methylphenol using bromine in the presence of hydrogen peroxide. google.com In this process, 4-fluoro-2-methylphenol is dissolved in a solvent mixture, and bromine is added at a controlled temperature, followed by the addition of hydrogen peroxide to facilitate the reaction. google.com

A similar strategy can be applied to the synthesis of other isomers. For instance, the bromination of p-cresol (B1678582) can be controlled to produce various brominated derivatives. evitachem.com

Table 1: Bromination of Fluorinated Methylphenols

| Starting Material | Reagents | Product |

|---|---|---|

| 4-Fluoro-2-methylphenol | N-Bromosuccinimide (NBS) | 2-Bromo-4-fluoro-6-methylphenol google.com |

Fluorination of Brominated Methylphenols

While less commonly detailed in readily available literature for the specific synthesis of this compound, the fluorination of a brominated methylphenol represents a plausible synthetic route. This would typically involve nucleophilic aromatic substitution or other modern fluorination techniques on a precursor like 4-bromo-2-methylphenol. The success of such a strategy would depend heavily on the reaction conditions and the specific fluorinating agent employed.

Phenol Formation from Substituted Anilines via Diazotization-Hydrolysis

A versatile and widely used method for the synthesis of phenols is the diazotization of an aromatic amine followed by hydrolysis of the resulting diazonium salt. This strategy can be applied to the synthesis of this compound, starting from 4-bromo-5-fluoro-2-methylaniline.

The general process involves treating the aniline (B41778) derivative with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures to form the diazonium salt. This intermediate is often unstable and is typically used in situ. Subsequent heating of the diazonium salt solution leads to its hydrolysis, replacing the diazonium group with a hydroxyl group and yielding the desired phenol.

For example, a related synthesis involves the diazotization of 4-fluoro-2-methylaniline (B1329321) to prepare 4-fluoro-2-methylphenol, which can then be brominated. google.com This two-step process highlights the utility of the diazotization-hydrolysis reaction in preparing substituted phenols. google.com

Derivatization Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group of this compound is a key functional handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

Esterification and Etherification of the Phenol

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification can be achieved by reacting the phenol with an acyl halide or an acid anhydride (B1165640) in the presence of a base. This reaction converts the phenolic hydroxyl group into an ester functionality.

Etherification , most commonly the Williamson ether synthesis, involves deprotonating the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. For instance, 4-Bromo-5-fluoro-2-methylphenyl methyl ether has been synthesized, demonstrating the feasibility of etherification at the phenolic position. chemicalbook.comchemicalbook.com

Table 2: Etherification of this compound

| Reactant | Product | CAS Number |

|---|

Formation of Schiff Base Derivatives

Phenols can react with aldehydes or ketones in the presence of an amine to form Schiff bases, which are compounds containing a C=N double bond. In the context of this compound, this would typically involve a multi-step process where the phenol is first converted to an aldehyde, followed by condensation with an amine.

A more direct route to related Schiff bases involves the reaction of a salicylaldehyde (B1680747) derivative with an aniline. For example, a new Schiff-base, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, has been synthesized and characterized. researchgate.net This highlights the potential for the broader class of bromo-fluoro-methyl-substituted phenols to be incorporated into Schiff base structures. The synthesis of other related Schiff bases, such as 4-bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol and 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol, further illustrates the versatility of this reaction. researchgate.netnih.gov

Table 3: Examples of Related Schiff Base Derivatives

| Schiff Base Name | Reactants (Illustrative) |

|---|---|

| 4-Bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol researchgate.net | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde and 3-nitroaniline (B104315) |

| 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol researchgate.net | 5-Bromo-2-hydroxybenzaldehyde and 4-fluoroaniline (B128567) |

Condensation Reactions with Substituted Anilines

The condensation of this compound with substituted anilines is a key method for synthesizing novel Schiff bases. This reaction typically involves the refluxing of equimolar amounts of the phenol and a substituted aniline in a solvent like ethanol (B145695). nih.govsemanticscholar.org This process leads to the formation of an imine linkage (-C=N-), connecting the phenolic and aniline moieties.

For instance, the reaction of this compound with 3-nitroaniline yields 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol. researchgate.net Similarly, condensation with 4-fluoroaniline produces 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol. semanticscholar.org The synthesis of (E)-2-{[(4-Anilinophenyl)imino]methyl}-4-bromo-5-fluorophenol is another example of this type of condensation reaction. researchgate.net

These Schiff bases are of interest due to their potential applications in various fields, including materials science and medicinal chemistry. The specific substituents on the aniline ring can significantly influence the electronic and structural properties of the resulting Schiff base. nih.govresearchgate.net

Exploration of Different Imino Group Substituents

The properties of the imine compounds derived from this compound can be fine-tuned by varying the substituents on the imino group. This exploration allows for the creation of a diverse library of compounds with tailored characteristics.

The synthesis of Schiff bases from the condensation of various amines with active carbonyl compounds is a well-established method. researchgate.net Research has shown that introducing different aryl or alkyl groups on the nitrogen atom of the imine can modulate the compound's electronic properties, stability, and biological activity. For example, the synthesis of Schiff bases from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and various benzaldehydes has been explored to determine the effect of different substituents on their antimicrobial activity. nih.gov While direct studies on a wide range of imino substituents for this compound are not extensively detailed in the provided results, the general principles of Schiff base chemistry suggest that such modifications are feasible and would lead to a range of derivatives with potentially interesting properties.

Ortho-Directed Functionalization

The hydroxyl group of this compound can direct functionalization to the ortho position. This ortho-directing effect is a powerful tool in organic synthesis for introducing substituents at a specific position on the aromatic ring. The enhanced reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes is a known phenomenon that can be exploited for selective functionalization. nih.govresearchgate.net

While specific examples of ortho-directed functionalization of this compound are not explicitly detailed in the search results, the principles of ortho-directed C-H activation are well-established. nih.govresearchgate.net Transition metal-catalyzed reactions are often employed to achieve this type of transformation. For instance, palladium-catalyzed reactions can be used to introduce various functional groups at the ortho position of phenols. The presence of the fluorine atom ortho to the hydroxyl group could further influence the regioselectivity of these reactions. nih.gov

Transformations Involving Halogen Substituents

The bromine and fluorine atoms on the aromatic ring of this compound provide handles for a variety of chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl structures. nih.gov For example, N-(4-bromophenyl)furan-2-carboxamide undergoes Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids to yield functionalized derivatives. nih.gov This suggests that this compound could similarly be used to synthesize a wide range of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is known for its high stereoselectivity, typically yielding the trans isomer. organic-chemistry.org The reaction conditions can be tuned, with various palladium catalysts and bases being effective. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful tool for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The reactivity of the aryl halide can influence the reaction, with aryl iodides being more reactive than aryl bromides. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst + Base | Biaryl |

| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Arylalkyne |

Nucleophilic Aromatic Substitution on the Fluoride (B91410) Group

The fluorine atom in this compound can be susceptible to nucleophilic aromatic substitution (SNA_r), particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group on the aromatic ring of this compound can also undergo various chemical transformations, such as oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH), depending on the oxidizing agent and reaction conditions. For example, the oxidation of a methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Halogenation: Free-radical halogenation of the methyl group can occur under UV light or with the use of radical initiators. This reaction would lead to the formation of halomethyl derivatives, such as a bromomethyl (-CH₂Br) or chloromethyl (-CH₂Cl) group. These functionalized products can then serve as intermediates for further synthetic modifications.

While specific literature detailing the oxidation and halogenation of the methyl group in this compound was not found in the search results, these are standard transformations for methyl-substituted aromatic compounds.

Synthesis of Related Bicyclic Derivatives (e.g., Dioxolanes)

The synthesis of bicyclic derivatives from this compound is a specialized area of research, with specific methodologies being developed for the creation of complex molecules. While direct synthesis of dioxolanes from this phenol is not extensively documented in publicly available literature, related chemical transformations that can lead to the formation of bicyclic systems have been reported. These methods often involve the strategic use of the phenol's hydroxyl group and the reactivity of the aromatic ring, which is influenced by its bromine, fluorine, and methyl substituents.

One documented transformation of this compound involves its reaction under specific conditions to prepare an intermediate for the synthesis of HER2 mutation inhibitors. google.comgoogle.com This reaction, while not yielding a dioxolane directly, illustrates a key step that could precede cyclization to form a bicyclic structure.

A detailed examination of a patented synthetic step reveals the following transformation:

In a specific example, this compound was subjected to a reaction with cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) in dimethylacetamide (DMA) at an elevated temperature. google.comgoogle.com The reaction mixture was heated to 150°C for 3 hours. google.comgoogle.com Following the reaction, the mixture was diluted with water and extracted with ethyl acetate (B1210297) (EtOAc). google.comgoogle.com The combined organic layers were then dried over sodium sulfate (B86663) (Na₂SO₄). google.com This process yields a modified phenol derivative that is then used in subsequent synthetic steps. google.comgoogle.com

The table below summarizes the key parameters of this reported chemical transformation.

Table 1: Reaction Conditions for the Transformation of this compound

| Parameter | Value |

|---|---|

| Starting Material | This compound |

| Reagents | Cesium Carbonate (Cs₂CO₃), Cesium Fluoride (CsF) |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | 150°C |

| Reaction Time | 3 hours |

| Work-up | Dilution with water, extraction with Ethyl Acetate (EtOAc) |

This reaction highlights the conditions necessary to activate the phenol for further functionalization, a critical step in the multi-step synthesis of complex, biologically active molecules. The use of a high temperature and specific inorganic bases suggests the necessity of forcing conditions to achieve the desired transformation, likely due to the electronic nature of the substituted phenol. While this specific example does not result in a bicyclic derivative in a single step, the resulting product is primed for subsequent reactions that could include intramolecular cyclization to form such structures.

Further research and developmental studies may explore the direct cyclization of this compound with appropriate reagents to form various bicyclic derivatives, including dioxolanes, which could serve as important scaffolds in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to determine the connectivity and chemical environment of atoms within a molecule. For 4-Bromo-5-fluoro-2-methylphenol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Aromatic Protons: The two aromatic protons will appear as distinct signals in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The bromine atom acts as a weak deactivating group, while the fluorine atom is a deactivating group, and the hydroxyl and methyl groups are activating groups. The proton ortho to the hydroxyl group is expected to be the most shielded, while the proton ortho to the bromine atom would be the most deshielded. The coupling between these protons and with the fluorine atom will result in complex splitting patterns, likely doublets or doublet of doublets.

Methyl Protons: The methyl group (CH₃) protons will appear as a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. The absence of adjacent protons results in a singlet signal.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It is typically observed in the range of 4.0-7.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.8 - 7.5 | d or dd |

| Aromatic H | 6.8 - 7.5 | d or dd |

| Methyl H | 2.1 - 2.4 | s |

| Hydroxyl H | 4.5 - 6.0 | br s |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Carbon NMR (¹³C NMR) Investigations of Electronic Environments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Aromatic Carbons: The six aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) will be the most deshielded, appearing at the lowest field. The carbon attached to the fluorine atom (C-F) will show a large coupling constant (¹JC-F) and will also be significantly deshielded. The carbon attached to the bromine atom (C-Br) will be shielded relative to the other halogenated carbons. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region of the spectrum, typically around 15-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 158 |

| C-F | 155 - 162 (d, ¹JC-F ≈ 240-250 Hz) |

| C-Br | 110 - 118 |

| Aromatic C | 115 - 135 |

| Aromatic C | 115 - 135 |

| C-CH₃ | 120 - 130 |

| Methyl C | 15 - 20 |

d: doublet

Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In this compound, the single fluorine atom will give rise to a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the fluorine atom. The coupling of the fluorine nucleus with neighboring protons will provide further structural information. The chemical shift is typically reported relative to a standard such as CFCl₃. For an aromatic fluorine, the chemical shift is expected in the range of -100 to -140 ppm.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to probe intramolecular interactions.

Vibrational Analysis of Characteristic Functional Groups

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this band is indicative of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the phenol (B47542) will appear in the region of 1200-1260 cm⁻¹.

C-F and C-Br Stretch: The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is found at lower frequencies, usually in the 500-600 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-O | Stretch | 1200 - 1260 | Strong |

| C-F | Stretch | 1000 - 1300 | Strong |

| C-Br | Stretch | 500 - 600 | Medium |

Detection of Intramolecular Interactions (e.g., Hydrogen Bonding)

The presence of a hydroxyl group and a fluorine atom on the same aromatic ring in this compound raises the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom. However, studies on 2-halophenols have shown that the strength of such intramolecular hydrogen bonds is generally weak, particularly for 2-fluorophenol. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the phenolic ring, substituted with bromine, fluorine, and methyl groups, constitutes the primary chromophore. The absorption spectrum would be expected to show bands corresponding to π → π* transitions of the aromatic system. The hydroxyl (-OH), methyl (-CH₃), bromo (-Br), and fluoro (-F) substituents would act as auxochromes, modifying the wavelength and intensity of these absorption bands. Specifically, the hydroxyl group's lone pair of electrons can delocalize into the ring, typically causing a bathochromic (red) shift to longer wavelengths.

However, a search of scientific databases and literature reveals no specific published UV-Vis absorption maxima (λmax) for this compound. Without experimental data, a detailed analysis of its electronic transitions remains speculative.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would provide the exact bond lengths of the C-C, C-O, C-H, C-Br, and C-F bonds, as well as the bond angles within the benzene ring and involving the substituents. This data would offer insights into the electronic effects of the substituents on the aromatic ring. For instance, the C-F and C-Br bond lengths could be compared to standard values to assess the degree of any bond elongation or contraction due to the electronic environment.

Currently, no such crystallographic data has been deposited in public databases like the Cambridge Structural Database (CSD).

The way molecules of this compound pack in a solid-state would be revealed by X-ray diffraction. This includes identifying any significant intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and halogen bonding involving the bromine atom. The analysis would detail the formation of supramolecular structures, like chains, sheets, or three-dimensional networks.

Polymorphism, the ability of a compound to exist in more than one crystal form, and tautomerism, the existence of structural isomers that can readily interconvert, are important considerations for substituted phenols. While patent literature mentions the possibility of tautomerism in derivatives of this compound, no specific studies on polymorphism or tautomerism for this compound itself are available. rsc.org A crystal structure analysis would definitively identify the predominant tautomer in the solid state and would be the first step in identifying any potential polymorphs.

The phenolic hydroxyl group is a strong hydrogen bond donor. In a crystal structure, it would be expected to form hydrogen bonds with suitable acceptors on neighboring molecules. If the crystal contains other functional groups, such as a nitrogen atom, O-H...N hydrogen bonds could form. In the absence of other strong acceptors, the hydroxyl group might form hydrogen bonds with the fluorine or oxygen atoms of adjacent molecules. The geometry of these interactions, including the formation of common motifs like the S(6) ring, would be characterized. Without experimental data, the specific hydrogen bonding network of this compound remains unknown.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The nominal molecular weight of this compound (C₇H₆BrFO) is approximately 204 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its elemental composition.

Upon ionization in the mass spectrometer, the molecular ion would undergo fragmentation. The study of these fragments provides valuable structural information. For halogenated phenols, common fragmentation pathways include the loss of a halogen atom, a hydrogen halide, or carbon monoxide (CO). The relative abundance of the fragment ions would provide clues about the stability of different parts of the molecule.

While general principles of fragmentation for halogenated phenols are known, a detailed, experimentally-derived fragmentation pattern and mass spectrum for this compound are not available in the peer-reviewed literature. Predicted mass spectral data for an isomer, 4-bromo-2-fluoro-5-methylphenol, is available in the PubChem database, but this does not represent the specific compound of interest.

Quantum Chemical and Computational Investigations of 4 Bromo 5 Fluoro 2 Methylphenol and Its Derivatives

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for investigating the electronic structure of many-body systems. It is widely used to predict the properties of molecules with a good balance of accuracy and computational cost.

Optimization of Molecular Geometry and Energetic Properties

The initial step in most computational studies involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. This process also yields important energetic properties, such as the total energy of the molecule. For a molecule like 4-bromo-5-fluoro-2-methylphenol, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring and its substituents (bromine, fluorine, methyl, and hydroxyl groups).

Basis Set and Functional Selection Methodologies (e.g., B3LYP/6-31G(d))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-31G(d).

Functional: The functional (e.g., B3LYP) is an approximation to the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction.

Basis Set: The basis set (e.g., 6-31G(d)) is a set of mathematical functions used to build the molecular orbitals. The 'd' in 6-31G(d) indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are important for describing the anisotropic shape of the electron density in molecules.

For related phenolic compounds, researchers have often utilized the B3LYP functional in combination with various basis sets to achieve reliable results.

Comparison of Theoretical and Experimental Structural Parameters

A critical aspect of computational studies is the validation of the theoretical model by comparing the calculated structural parameters with experimental data, typically obtained from X-ray crystallography or gas-phase electron diffraction. However, in the absence of published experimental structural data for this compound, a direct comparison is not feasible.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Computational methods provide valuable information about the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable. For a comprehensive understanding of this compound, the calculation of its HOMO-LUMO gap would be a primary objective of a computational study.

Due to the lack of specific studies on this compound, no data tables with detailed research findings can be provided.

Delocalization Patterns of Molecular Orbitals

The delocalization of molecular orbitals is fundamental to understanding a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In studies of Schiff-base derivatives like 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, the frontier molecular orbitals (HOMO and LUMO) are shown to be delocalized across the molecule. researchgate.net For instance, in a related Schiff base, the HOMO is observed to be delocalized on the cycle carrying the chloride group. researchgate.net A smaller HOMO-LUMO energy gap suggests higher reactivity. For comparison, Schiff bases with nitro groups, such as 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, have been reported with an energy gap value of 3.65 eV. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Schiff-Base Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 3.65 |

Data based on a related Schiff-base derivative, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface is colored to represent different electrostatic potential values, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). Green and yellow represent areas with near-zero or intermediate potential, respectively. researchgate.netnih.gov

Prediction of Electrophilic and Nucleophilic Sites

The MEP map allows for the clear identification of sites susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) attack. Regions with a negative electrostatic potential (red) are prone to electrophilic attack, as they are rich in electrons. Conversely, regions with a positive electrostatic potential (blue) are susceptible to nucleophilic attack due to their electron deficiency. nih.gov

For derivatives of this compound, MEP analysis reveals specific reactive regions. researchgate.net In a similar molecular system, negative regions, indicating nucleophilic centers, are often located over electronegative atoms like oxygen (from a hydroxyl or nitro group), while positive regions, indicating electrophilic centers, are found over hydrogen atoms. nih.gov

Non-Covalent Interactions and Metallic Bonding Potential

The MEP surface also provides insights into non-covalent interactions, such as hydrogen bonding. nih.gov The positive potential regions around hydrogen atoms and negative potential regions around electronegative atoms highlight the potential for hydrogen bond formation. While MEP is primarily used for electrostatic interactions, it can also offer preliminary insights into a molecule's potential to interact with metal ions, where electron-rich regions would be the likely sites for coordination.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as charge transfer and hyperconjugation. It provides a detailed picture of the bonding and electronic structure within a molecule. NBO analysis has been performed on Schiff-base derivatives of this compound to elucidate these intramolecular phenomena. researchgate.net This analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, revealing the strength of these interactions.

Mulliken and Hirshfeld Charge Distribution

Understanding the distribution of atomic charges within a molecule is crucial for explaining its reactivity and intermolecular interactions. Mulliken and Hirshfeld population analyses are two common methods for calculating these partial charges. Both methods have been employed in the study of derivatives of this compound to provide a quantitative measure of the electron distribution among the atoms. researchgate.net Hirshfeld analysis is also used to examine intermolecular interactions in the crystal structure. nih.gov

Table 2: Illustrative Atomic Charges for a Schiff-Base Derivative

| Atom | Mulliken Charge (a.u.) | Hirshfeld Charge (a.u.) |

|---|---|---|

| O | - | - |

| N | - | - |

| C1 | - | - |

| Br | - | - |

| F | - | - |

This table is illustrative. Specific values for the atoms of this compound or its derivatives require dedicated computational studies.

Electrophilicity-Based Charge Transfer (ECT)

The Electrophilicity-Based Charge Transfer (ECT) is a descriptor used to predict the direction of charge flow when two molecules interact. nih.govresearchgate.net It is calculated based on the chemical potential and hardness of the interacting species. A positive ECT value for an interaction between molecule A and B indicates that charge flows from B to A, while a negative value signifies charge flow from A to B. researchgate.net This concept is particularly useful in understanding the interactions of molecules with biological systems, such as DNA bases. nih.gov The study of ECT in derivatives of this compound helps in understanding their potential reactivity and interactions in a biological context. researchgate.net

Spectroscopic Property Predictions

Theoretical calculations are instrumental in interpreting and predicting spectroscopic data. Methods based on Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost.

Theoretical Vibrational Frequencies (FTIR)

The prediction of Fourier-transform infrared (FTIR) spectra through computational means involves the calculation of vibrational frequencies. This is typically achieved using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculation first involves optimizing the molecular geometry to find the lowest energy structure. Then, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental FTIR spectra. For a related compound, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, such calculations have been performed to analyze its vibrational modes. researchgate.net

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

To simulate ultraviolet-visible (UV-Vis) absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. researchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions can then be plotted to generate a theoretical UV-Vis spectrum. These calculations can be performed for the molecule in the gas phase or in different solvents by using a polarizable continuum model (PCM) to account for solvent effects. This allows for a direct comparison with experimental spectra and helps in understanding the electronic structure and transitions of the molecule.

GIAO Approximation for NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method, typically used within a DFT framework, calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts for ¹H and ¹³C nuclei can be compared with experimental NMR data to aid in the structural elucidation and assignment of spectral peaks. For the Schiff-base derivative, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO approximation, showing good agreement with experimental data. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods are crucial in the design and screening of molecules with significant NLO properties.

Calculation of Electric Dipole Moment, Polarizability, and Hyperpolarizability

The NLO response of a molecule is governed by its electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These properties can be calculated using quantum chemical methods, often at the same level of theory used for other molecular properties (e.g., DFT with a suitable basis set). The calculations involve determining the response of the molecule to an external static electric field. The components of the dipole moment, polarizability, and hyperpolarizability tensors are calculated, and from these, the average values are determined. For instance, in the study of the Schiff-base derivative of this compound, the polarizability and hyperpolarizability properties were calculated and interpreted theoretically. researchgate.net

Table 1: Representative Calculated NLO Properties for a Substituted Phenol (B47542) Derivative (Note: This data is for a related Schiff-base derivative, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, and is presented for illustrative purposes as specific data for this compound is not available in the cited literature. The values would differ for the target compound.)

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | a.u. |

| First Hyperpolarizability (β) | Data not available | a.u. |

Potential as Nonlinear Optical Materials

The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential as an NLO material. Molecules with large β values are sought after for applications such as frequency doubling. Computational screening can identify candidates with promising NLO properties. The presence of electron-donating and electron-accepting groups within a π-conjugated system can enhance the NLO response. While specific calculations for this compound are not available, the analysis of its electronic structure through computational methods would be the first step in assessing its potential as an NLO material. For its Schiff-base derivative, the NLO properties have been theoretically investigated, suggesting that such substituted phenols are of interest in this field. researchgate.net

Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting and understanding the chemical behavior of molecules. mdpi.commdpi.com These descriptors offer a quantitative measure of a molecule's stability and its propensity to react with other chemical species.

Global reactivity indices provide information about the reactivity of the molecule as a whole. Key global reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). imist.maresearchgate.net These indices can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma

For a molecule like this compound, the substituents on the phenol ring—bromo, fluoro, and methyl groups—play a crucial role in determining these global reactivity indices. The electron-withdrawing nature of the halogen atoms (bromo and fluoro) and the electron-donating nature of the methyl group influence the electron density distribution and, consequently, the HOMO and LUMO energy levels.

Local reactivity indices, such as Fukui functions and local softness, pinpoint the most reactive sites within a molecule. researchgate.net These are essential for predicting the regioselectivity of chemical reactions. For this compound, local reactivity descriptors can identify which of the carbon atoms in the aromatic ring or the oxygen atom of the hydroxyl group are more susceptible to electrophilic or nucleophilic attack. The interplay of the activating methyl group and the deactivating halogen substituents creates a nuanced reactivity map across the molecule.

| Global Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | The escaping tendency of an electron from a system. |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic nature of a molecule. |

Chemical hardness (η) and softness (S) are central concepts in the Hard and Soft Acids and Bases (HSAB) principle and are critical for understanding chemical reactivity. researchgate.netlibretexts.org Hard molecules have a large HOMO-LUMO gap, are less reactive, and are less polarizable. researchgate.netmdpi.com Soft molecules have a small HOMO-LUMO gap, are more reactive, and are more polarizable. researchgate.net

| Property | Hard Molecules | Soft Molecules |

|---|---|---|

| HOMO-LUMO Gap | Large | Small |

| Reactivity | Low | High |

| Polarizability | Low | High |

| Interaction Preference | Hard acids/bases | Soft acids/bases |

Thermodynamic Studies

Thermodynamic properties provide crucial information about the stability, feasibility, and spontaneity of chemical processes involving this compound.

The Gibbs free energy of formation (ΔG°f) is a fundamental thermodynamic property that quantifies the stability of a compound relative to its constituent elements in their standard states. wikipedia.org For halogenated phenols, ΔG°f can be estimated using quantum chemical methods, which have become increasingly accurate. nih.govnih.gov These calculations typically involve geometry optimization followed by frequency analysis to obtain the necessary thermodynamic data. nih.gov The ΔG°f for this compound would be influenced by the stabilizing and destabilizing effects of its substituents.

Phenols can exist in equilibrium with their keto tautomers. youtube.comstackexchange.com For most simple phenols, the enol (phenol) form is significantly more stable due to the aromaticity of the benzene ring. stackexchange.com The tautomeric equilibrium for this compound would overwhelmingly favor the phenolic form. Computational studies can quantify the energy difference between the phenol and its corresponding keto tautomers (cyclohexa-2,4-dienone and cyclohexa-2,5-dienone forms), confirming the high stability of the aromatic phenol structure. This stability is a key factor in its characteristic chemical behavior.

The thermodynamic properties of this compound, such as heat capacity (Cp), entropy (S), and enthalpy (H), are dependent on temperature. The relationships describing this dependence can be derived from statistical thermodynamics, often computed from the vibrational frequencies obtained through quantum chemical calculations.

As the temperature increases, the translational, rotational, and vibrational energy levels of the molecule become more populated, leading to an increase in its heat capacity, entropy, and enthalpy. This temperature dependence is crucial for understanding the behavior of this compound under different reaction conditions and for process optimization in industrial applications.

| Thermodynamic Property | General Trend with Increasing Temperature | Governing Factors |

|---|---|---|

| Heat Capacity (Cp) | Increases | Vibrational, translational, and rotational modes |

| Entropy (S) | Increases | Molecular motion and disorder |

| Enthalpy (H) | Increases | Internal energy and PV work |

| Gibbs Free Energy (G) | Decreases (G = H - TS) | Enthalpy and entropy contributions |

Quantum Structure-Activity Relationship (QSAR) Modeling

Quantum Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific property. jst.go.jpresearchgate.net For substituted phenols, QSAR studies are widely used to predict properties like toxicity, bioavailability, and environmental fate. acs.orgnih.gov

In the context of this compound, a QSAR model would utilize quantum chemical descriptors as independent variables. These descriptors can include:

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, atomic charges, and electrophilicity index. researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (log P), which can also be calculated computationally. jst.go.jp

By developing a QSAR model for a series of related bromo-fluoro-methyl-substituted phenols, it would be possible to predict the biological activity or other properties of new, untested derivatives. This approach is invaluable in rational drug design and environmental risk assessment, allowing for the screening of large numbers of compounds in silico and prioritizing the synthesis and testing of the most promising candidates. The development of such a model for this compound and its analogues would require a dataset of compounds with known activities and a robust statistical analysis to establish a reliable correlation. researchgate.net

Molecular Descriptors for Biological Activity Prediction

The biological activity of a molecule is intimately linked to its structural, electronic, and physicochemical properties. Molecular descriptors are numerical representations of these properties and form the foundation of any QSAR study. pharmatutor.org For phenolic compounds, a variety of descriptors have been shown to be relevant in predicting their biological activities, such as antioxidant capacity or toxicity. nih.govnih.gov In the context of this compound and its derivatives, a range of descriptors would be calculated to capture the key structural features that might govern their biological interactions.

These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and reflect the basic molecular composition, such as molecular weight and atom counts. ucsb.edu

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, describing the connectivity and branching of atoms. pharmatutor.org

Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity are crucial for understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. ucsb.edu Key quantum chemical descriptors for phenolic compounds include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, a key aspect of antioxidant activity, while the LUMO energy relates to its ability to accept electrons. ucsb.edu Other important quantum descriptors include dipole moment and atomic charges. researchgate.net

A representative set of molecular descriptors that would be calculated for a QSAR study of this compound and its hypothetical derivatives is presented in Table 1. The values provided are illustrative and would be determined through computational software in an actual research scenario.

Table 1: Representative Molecular Descriptors for a Hypothetical Series of this compound Derivatives

| Compound | Molecular Weight ( g/mol ) | logP | Molar Refractivity | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| This compound | 205.04 | 3.1 | 42.5 | -8.5 | -1.2 | 2.5 |

| Derivative A (R = -CH3) | 219.07 | 3.5 | 47.1 | -8.3 | -1.1 | 2.7 |

| Derivative B (R = -Cl) | 239.49 | 3.6 | 47.3 | -8.7 | -1.5 | 2.2 |

| Derivative C (R = -NO2) | 250.04 | 2.9 | 45.0 | -9.2 | -2.0 | 4.8 |

Feature Selection Algorithms in QSAR Development

With the ability to calculate thousands of molecular descriptors for a single compound, a critical challenge in QSAR modeling is to identify the subset of descriptors that are most relevant to the biological activity being studied. oup.comelsevierpure.com This process is known as feature selection or variable selection. nih.gov The goal of feature selection is to build a simpler, more interpretable, and more predictive model by eliminating irrelevant and redundant descriptors. aip.org Several algorithms are employed for this purpose, often categorized into filter, wrapper, and embedded methods.

Filter Methods: These methods assess the relevance of features based on the intrinsic properties of the data, independent of the learning algorithm. Common filter methods include statistical tests like the t-test and F-test. nih.gov

Wrapper Methods: Wrapper methods use the predictive performance of a specific machine learning algorithm to evaluate the usefulness of a subset of features. acs.org While computationally more intensive, they can often lead to better-performing models. Common wrapper algorithms include:

Stepwise Multiple Linear Regression (MLR): This is a widely used method that involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on a statistical criterion, such as the F-statistic. oup.com

Genetic Algorithms (GA): Inspired by the principles of natural evolution, genetic algorithms are a powerful optimization technique for feature selection. They work with a population of potential solutions (subsets of descriptors) and use operations like selection, crossover, and mutation to evolve towards an optimal subset that maximizes the predictive ability of the QSAR model.

Embedded Methods: These methods perform feature selection as an integral part of the model training process. Techniques like LASSO (Least Absolute Shrinkage and Selection Operator) and Ridge Regression fall into this category.

In a typical QSAR study on this compound and its derivatives, a combination of these methods might be employed. For instance, an initial filtering step could be used to reduce the initial pool of descriptors, followed by a more sophisticated wrapper method like a genetic algorithm coupled with multiple linear regression to identify the most predictive combination of descriptors.

Table 2: Comparison of Common Feature Selection Algorithms in QSAR

| Algorithm | Type | Description | Advantages | Disadvantages |

| Stepwise MLR | Wrapper | Iteratively adds or removes descriptors based on statistical significance. oup.com | Simple to implement and interpret. | Can be prone to selecting locally optimal solutions. |

| Genetic Algorithm (GA) | Wrapper | Uses evolutionary principles to search for the optimal subset of descriptors. | Can explore a large search space and find globally optimal solutions. | Computationally intensive and has several parameters to tune. |

| Recursive Feature Elimination (RFE) | Wrapper | Recursively removes the least important features based on model performance. aip.org | Generally robust and effective. | Can be computationally expensive for a large number of features. |

| t-test / F-test | Filter | Statistical tests to evaluate the significance of each descriptor individually. nih.gov | Fast and computationally inexpensive. | Does not consider the interaction between descriptors. |

Biological Activities of this compound Derivatives Remain Largely Unexplored

Despite significant interest in the biological activities of halogenated phenols and their derivatives in various fields, including medicine and agriculture, a comprehensive review of publicly available scientific literature reveals a notable lack of specific research on the biological activities of derivatives of the chemical compound this compound. This compound is commercially available and appears to be used as a building block in chemical synthesis. However, detailed studies on the antimicrobial, anticancer, herbicidal, and enzyme-inhibiting properties of its specific derivatives are not documented in the accessible scientific domain.

While the individual components of the name "this compound" suggest potential for biological activity, as seen in related compounds, no concrete data for its derivatives could be retrieved. For context, various bromophenol derivatives isolated from marine algae have demonstrated significant antioxidant and anticancer potential. nih.govmdpi.com Similarly, other halogenated phenols and their analogues have been investigated for their antimicrobial and adjuvant activities against resistant bacteria like MRSA. jmb.or.kr

Furthermore, the introduction of fluorine into molecules is a common strategy in medicinal chemistry to enhance biological activity, and various fluorinated compounds have been studied for their potential as therapeutic agents. mdpi.commdpi.com The herbicidal potential of compounds with similar structural motifs, such as those containing a fluoro-alkoxyphenyl group, has also been an area of active research. canada.ca

However, the specific combination of bromo, fluoro, and methylphenol in the requested parent compound and its subsequent derivatives has not been the subject of published research that would allow for a detailed discussion of their biological activities as per the requested outline. The available information is generally related to other brominated or fluorinated phenols, but not the specific derivatives of this compound.

Due to the absence of specific research data on the antimicrobial, anticancer, herbicidal, and enzyme inhibition activities of this compound derivatives, it is not possible to provide a detailed article on these topics at this time. Further experimental research would be required to elucidate the potential biological activities of this particular class of compounds.

Biological Activities and Potential Pharmacological Applications of 4 Bromo 5 Fluoro 2 Methylphenol Derivatives

DNA Interaction Investigations

Currently, there is a lack of publicly available scientific literature detailing specific investigations into the direct interaction of 4-bromo-5-fluoro-2-methylphenol or its immediate derivatives with DNA. While the interaction of various substituted phenols and their derivatives with biological molecules is an active area of research, specific studies focusing on the DNA binding or intercalation properties of this particular compound have not been reported.

Role as a Building Block in Drug Discovery and Medicinal Chemistry

The strategic placement of bromo, fluoro, and methyl groups on the phenol (B47542) ring makes this compound and its analogs versatile scaffolds for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple reactive sites allows for a variety of chemical modifications, making it a valuable starting material in the synthesis of pharmaceutical agents.

Synthesis of Advanced Pharmaceutical Intermediates

Derivatives of this compound serve as key intermediates in the synthesis of a range of bioactive compounds. For instance, the corresponding aniline (B41778) derivative, 5-bromo-4-fluoro-2-methylaniline (B104819), is a crucial component in the production of a class of compounds known as N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives. google.com This aniline, with its dihalogenated structure, offers multiple points for chemical reactions, including cross-coupling at the bromine site, nucleophilic substitution of the amine, and nucleophilic aromatic substitution of the fluorine atom. google.com Such versatility is highly sought after in the construction of complex molecular architectures required for targeted drug action.

Recent patent literature further highlights the utility of this compound in the synthesis of inhibitors for Her2 mutations, which are implicated in certain types of cancer. google.com In these synthetic pathways, the phenol is used as a foundational element to construct the final inhibitor molecule.

Development of Activators for Specific Biological Targets (e.g., Sirtuin 6)

A significant application of derivatives of this compound is in the development of activators for Sirtuin 6 (SIRT6), a protein deacetylase that plays a crucial role in regulating metabolism, DNA repair, and inflammation. The aniline counterpart, 5-bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of the MDL compound series, which includes potent and selective allosteric activators of SIRT6 such as MDL-800, MDL-801, and MDL-811. google.com

These MDL compounds have been shown to enhance the deacetylase activity of SIRT6 by binding to an allosteric site on the enzyme. google.com This activation leads to a decrease in the acetylation of histone H3 at various lysine (B10760008) residues (H3K9ac, H3K18Ac, and H3K56Ac), which can in turn influence gene expression and cellular processes. google.comgoogle.com

The development of these SIRT6 activators demonstrates the critical role of the 5-bromo-4-fluoro-2-methylaniline moiety. Structural studies have revealed that this part of the molecule engages in significant hydrophobic interactions within a specific pocket of the SIRT6 enzyme. The bromine atom, in particular, can form a halogen bond with the protein backbone, contributing to the binding affinity and efficacy of the activator.

The table below summarizes the key MDL compounds derived from the 5-bromo-4-fluoro-2-methylaniline scaffold and their activity towards SIRT6.

| Compound | EC₅₀ (µM) | Maximum Activation | Key Findings |

| MDL-800 | 10.3 | ~22-fold | Inhibits proliferation of hepatocellular carcinoma cells. |

| MDL-801 | 4.14 | ~24-fold | Conformational rotation of the 2-methyl-4-fluoro-5-bromo substituent contributes to increased activation. |

| MDL-811 | 5.7 | Potent activator | Demonstrates broad antiproliferative effects on various colorectal cancer cell lines. google.com |

The successful development of these potent and selective SIRT6 activators underscores the importance of the unique substitution pattern of the 4-bromo-5-fluoro-2-methylphenyl core structure in designing molecules that can modulate the activity of specific biological targets, offering potential new avenues for therapeutic intervention in a range of diseases.

Material Science and Industrial Applications

Applications in Dye and Plastic Industries

Substituted phenols are fundamental precursors in the synthesis of various dyes. The presence of the phenolic hydroxyl group allows for electrophilic substitution reactions, which are crucial for creating the chromophoric and auxochromic systems responsible for color in dye molecules. While specific dyes synthesized directly from 4-Bromo-5-fluoro-2-methylphenol are not widely documented in public literature, its structure is amenable to diazotization and coupling reactions, key processes in the manufacturing of azo dyes.

In the plastics industry, the incorporation of bromine atoms into polymer structures is a well-established method for imparting flame retardancy. Brominated compounds, when heated, release bromine radicals that interfere with the radical chain reactions of combustion in the gas phase, thus quenching the fire. Although not a primary flame retardant itself, this compound can serve as a reactive intermediate in the synthesis of larger, more complex brominated flame retardants or as a monomer in the creation of inherently flame-retardant polymers.

For instance, the pyrolysis of polymer blends containing brominated flame retardants like tetrabromobisphenol A (TBBPA) has been shown to enhance the formation of phenolic compounds, which can contribute to char formation, a mechanism that further inhibits burning. google.com

Utilization in Liquid-Crystal Technology

The development of liquid crystal (LC) materials is heavily reliant on the synthesis of molecules with specific shapes and electronic properties. google.com Substituted aromatic compounds, including fluorinated and brominated phenols, are key building blocks for creating the rod-shaped (calamitic) or disk-shaped (discotic) molecules that exhibit liquid crystalline phases. google.comgoogle.com The fluorine substituent in this compound is particularly noteworthy, as fluorine substitution is a common strategy to tune the dielectric anisotropy and other physical properties of liquid crystals. researchgate.net

Research into trisubstituted 1,3,5-triazines has highlighted their potential as advanced functional materials, including liquid crystals. researchgate.netajrconline.org These triazines can be synthesized from precursors that could potentially be derived from this compound, indicating a pathway for its integration into novel liquid crystal designs.

Potential in Optical Communications

Materials with specific optical properties are essential for the advancement of optical communications. Fluoro-substituted organic molecules are of interest in this field due to their potential for low optical loss and tunable refractive indices. While direct applications of this compound in optical communications are not yet established, its derivatives could be explored for the synthesis of polymers for optical fibers or waveguides. The presence of the heavy bromine atom could also be leveraged to modify the refractive index of resulting materials.

Development of Advanced Materials (e.g., Polymers, Coatings)

The reactivity of the phenolic hydroxyl group allows for the incorporation of this compound into various polymer backbones, leading to the development of advanced materials with tailored properties. Phenolic resins, known for their thermal stability and chemical resistance, are synthesized through the polymerization of phenols with formaldehyde. corromat.com By using a substituted phenol (B47542) like this compound, it is possible to create polymers with enhanced properties, such as increased thermal stability or flame retardancy, conferred by the halogen atoms.

Recent patents have demonstrated the use of this compound as a key intermediate in the synthesis of complex molecules, such as HER2 mutation inhibitors and compounds for the treatment of pain. ajrconline.orgbldpharm.com This underscores its role as a valuable building block for creating intricate molecular architectures, a principle that is directly transferable to the synthesis of high-performance polymers and coatings.

Enzyme-catalyzed polymerization of phenols is another avenue for creating novel polymeric antioxidants. The structure of this compound, with its phenolic group, makes it a potential monomer for such polymerizations, leading to materials with built-in antioxidant capabilities.

Role as Corrosion Inhibitors

Phenolic compounds are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitory action is attributed to the adsorption of the phenol molecules onto the metal surface, forming a protective film that impedes the corrosion process. The efficiency of inhibition is often related to the electronic properties of the substituents on the phenol ring.

The presence of the hydroxyl group and the pi-electrons of the aromatic ring in this compound allows for strong adsorption onto metal surfaces. The halogen atoms can further enhance this interaction. Studies on other phenol derivatives have shown that the nature and position of substituents significantly influence the inhibition efficiency.

Table 1: Inhibition Efficiency of Various Phenol Derivatives on Steel Corrosion

| Inhibitor | Concentration (mM) | Metal | Medium | Inhibition Efficiency (%) | Reference |

| Methoxy Phenol | 75 | N80 Steel | 15% HCl | ~78 | |

| Nonyl Phenol | 75 | N80 Steel | 15% HCl | ~83 | |

| p-Cresol (B1678582) | N/A | Mild Steel | Nitric Acid | High | |

| o-Nitrophenol | 250 ppm | Carbon Steel | Ground Water | 96 |

While direct studies on this compound are not available, the data on related compounds suggest its potential as a corrosion inhibitor.

Application as Metal Ion Complexing Agents